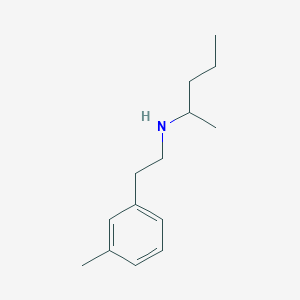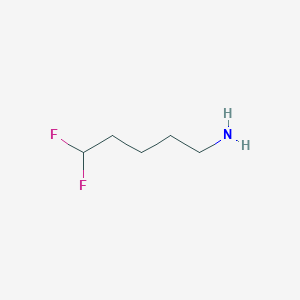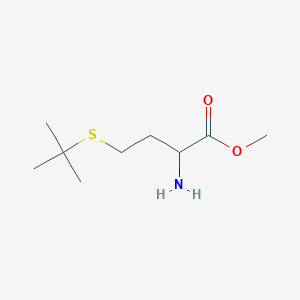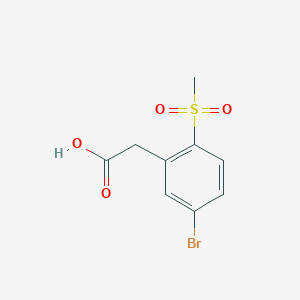
1,1-Diphenylpropane-2-thiol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Diphenylpropane-2-thiol is an organic compound with the molecular formula C15H16S It is characterized by the presence of a thiol group (-SH) attached to a propane chain, which is further substituted with two phenyl groups at the first carbon
准备方法
Synthetic Routes and Reaction Conditions
1,1-Diphenylpropane-2-thiol can be synthesized through several methods. One common approach involves the reaction of 1,1-diphenylpropane-2-one with hydrogen sulfide in the presence of a reducing agent. The reaction typically occurs under mild conditions, such as room temperature, and may require a catalyst to enhance the reaction rate.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
化学反应分析
Types of Reactions
1,1-Diphenylpropane-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
1,1-Diphenylpropane-2-thiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s thiol group can interact with biological molecules, making it useful in studying protein interactions and enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1,1-diphenylpropane-2-thiol involves its thiol group, which can form covalent bonds with other molecules. This interaction can modify the activity of enzymes or proteins, leading to changes in biological pathways. The compound may target specific molecular sites, such as cysteine residues in proteins, to exert its effects.
相似化合物的比较
Similar Compounds
1,1-Diphenylethylene: Similar structure but with an ethylene group instead of a thiol.
1,1-Diphenylpropane: Lacks the thiol group, making it less reactive in certain chemical reactions.
Diphenylmethane: Contains only one phenyl group, resulting in different chemical properties.
Uniqueness
1,1-Diphenylpropane-2-thiol is unique due to the presence of the thiol group, which imparts distinct reactivity and potential applications compared to its analogs. The thiol group allows for specific interactions with biological molecules and participation in a variety of chemical reactions, making it a valuable compound in research and industry.
属性
分子式 |
C15H16S |
|---|---|
分子量 |
228.4 g/mol |
IUPAC 名称 |
1,1-diphenylpropane-2-thiol |
InChI |
InChI=1S/C15H16S/c1-12(16)15(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12,15-16H,1H3 |
InChI 键 |
LMJJMBIZDAEUNS-UHFFFAOYSA-N |
规范 SMILES |
CC(C(C1=CC=CC=C1)C2=CC=CC=C2)S |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-Bromo-1,2,3,4-tetrahydrospiro[1-benzazepine-5,1'-cyclopropane]hydrochloride](/img/structure/B13616149.png)
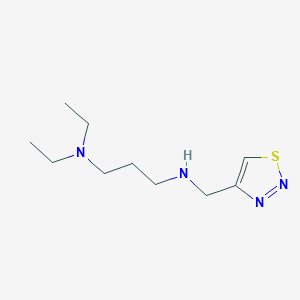

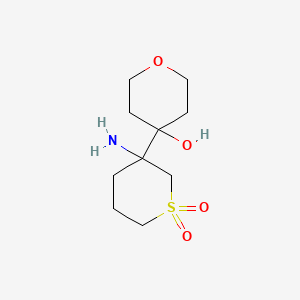
![2-[(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylbutanamido]acetic acid](/img/structure/B13616185.png)
